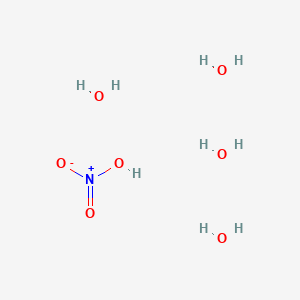
Nitric acid tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid tetrahydrate is a chemical compound consisting of one molecule of nitric acid and four molecules of water. It is a crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitric acid tetrahydrate can be synthesized by carefully controlling the hydration of nitric acid. One common method involves the slow addition of concentrated nitric acid to water under controlled temperature conditions to prevent excessive heat generation. The resulting solution is then cooled to form crystalline this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic oxidation of ammonia, known as the Ostwald process. This process involves the oxidation of ammonia to nitric oxide, which is then further oxidized to nitrogen dioxide. The nitrogen dioxide is absorbed in water to form nitric acid, which can then be hydrated to produce this compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can oxidize various metals and non-metals. For example, it can oxidize copper to copper(II) nitrate.
Reduction: It can be reduced to nitrogen oxides, such as nitrogen dioxide, under certain conditions.
Substitution: this compound can participate in nitration reactions, where it introduces a nitro group into organic molecules.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve metals like copper or zinc and are carried out at room temperature.
Reduction Reactions: Often require reducing agents like hydrogen gas or metals such as iron.
Nitration Reactions: Usually involve organic compounds like benzene and are conducted in the presence of sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Metal nitrates (e.g., copper(II) nitrate).
Reduction: Nitrogen oxides (e.g., nitrogen dioxide).
Nitration: Nitro compounds (e.g., nitrobenzene).
Wissenschaftliche Forschungsanwendungen
Nitric acid tetrahydrate is used in various scientific research applications, including:
Chemistry: As a reagent for nitration reactions and in the synthesis of various organic and inorganic compounds.
Biology: In the preparation of samples for electron microscopy.
Medicine: In the production of pharmaceuticals and as a disinfectant.
Industry: In the manufacture of fertilizers, explosives, and dyes.
Wirkmechanismus
The mechanism by which nitric acid tetrahydrate exerts its effects is primarily through its strong oxidizing properties It can donate oxygen atoms to other substances, thereby oxidizing them This property makes it useful in various chemical reactions, including the oxidation of metals and the nitration of organic compounds
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid tetrahydrate: Another strong acid with similar oxidizing properties.
Phosphoric acid tetrahydrate: Used in similar applications but is less oxidizing.
Hydrochloric acid tetrahydrate: A strong acid but lacks the oxidizing properties of nitric acid tetrahydrate.
Uniqueness: this compound is unique due to its strong oxidizing properties, which make it highly effective in various chemical reactions, particularly in the oxidation of metals and the nitration of organic compounds. Its ability to form stable hydrates also distinguishes it from other strong acids.
Eigenschaften
CAS-Nummer |
372966-98-8 |
|---|---|
Molekularformel |
H9NO7 |
Molekulargewicht |
135.07 g/mol |
IUPAC-Name |
nitric acid;tetrahydrate |
InChI |
InChI=1S/HNO3.4H2O/c2-1(3)4;;;;/h(H,2,3,4);4*1H2 |
InChI-Schlüssel |
DOEGOCZXAAGGFN-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)(O)[O-].O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
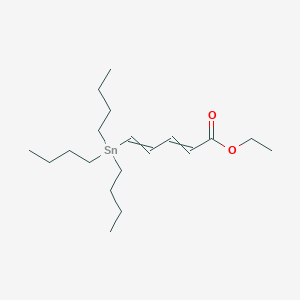
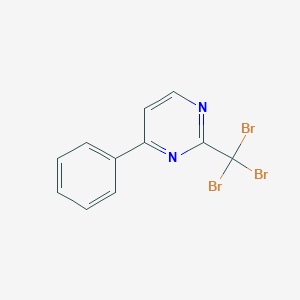
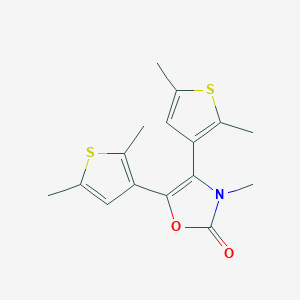
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
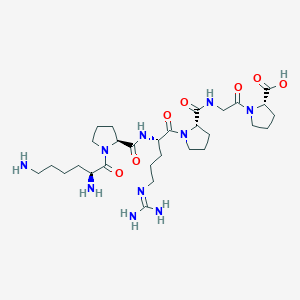
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
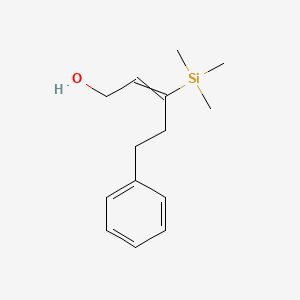
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
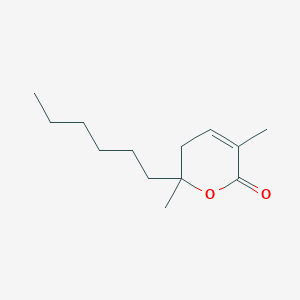
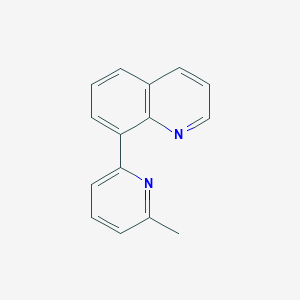
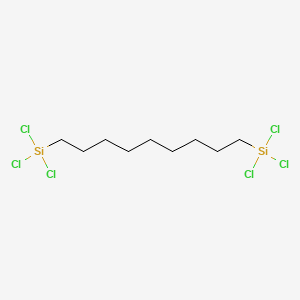
![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)
